molecular formula C15H14 B13965551 2,3-Dimethylfluorene CAS No. 4612-63-9

2,3-Dimethylfluorene

Cat. No.: B13965551
CAS No.: 4612-63-9
M. Wt: 194.27 g/mol
InChI Key: WZKBKKCKPZMGHV-UHFFFAOYSA-N
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Description

2,3-Dimethylfluorene is an organic compound with the molecular formula C15H14. It is a derivative of fluorene, where two methyl groups are substituted at the 2nd and 3rd positions of the fluorene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylfluorene can be synthesized through several methods. One common method involves the methylation of fluorene using methylating agents such as dimethyl carbonate under alkaline conditions. The reaction typically occurs in an organic solvent system within a specific temperature range .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar methylation processes but on a larger scale. The use of environmentally friendly methylating agents like dimethyl carbonate is preferred to avoid the use of toxic reagents such as methyl iodide or methyl bromide .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylfluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Hydrofluorene derivatives.

    Substitution: Halogenated fluorenes.

Scientific Research Applications

2,3-Dimethylfluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dimethylfluorene exerts its effects depends on the specific application. In electronic materials, its unique structure allows for efficient charge transport and light emission. In biological systems, its derivatives may interact with specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

2,3-Dimethylfluorene can be compared with other similar compounds such as:

    Fluorene: The parent compound without methyl substitutions.

    Dibenzothiophene: A sulfur-containing analog.

    Dibenzofuran: An oxygen-containing analog.

Uniqueness

This compound is unique due to the presence of methyl groups at the 2nd and 3rd positions, which can influence its chemical reactivity and physical properties .

List of Similar Compounds

Properties

CAS No.

4612-63-9

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

2,3-dimethyl-9H-fluorene

InChI

InChI=1S/C15H14/c1-10-7-13-9-12-5-3-4-6-14(12)15(13)8-11(10)2/h3-8H,9H2,1-2H3

InChI Key

WZKBKKCKPZMGHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C3=CC=CC=C3C2

Origin of Product

United States

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